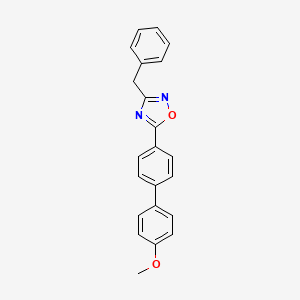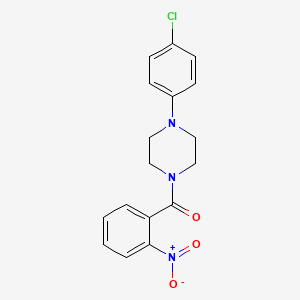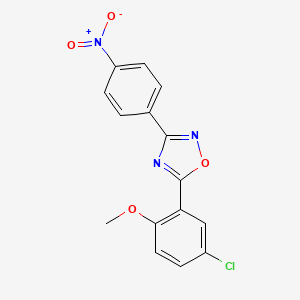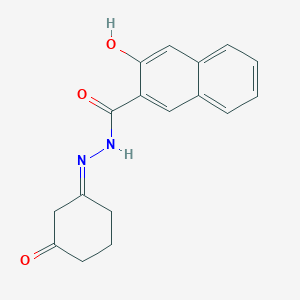
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine, also known as DPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPPE is a piperazine derivative that has been identified as a potent dopamine D2 receptor antagonist.
Mecanismo De Acción
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine acts as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine to the receptor and inhibiting downstream signaling pathways. This results in a decrease in dopamine-mediated neurotransmission, which can lead to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to decrease locomotor activity and induce catalepsy, a state of muscular rigidity. 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has also been shown to decrease the release of dopamine in the brain, leading to decreased dopamine-mediated neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments. Its high affinity for dopamine D2 receptors allows for precise manipulation of dopamine signaling pathways. However, 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine also has limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
Future research on 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine could focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies could investigate the effects of 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine on other neurotransmitter systems and its potential interactions with other drugs. Finally, the development of more specific dopamine receptor antagonists could lead to a better understanding of dopamine signaling pathways and the development of more effective treatments for neurological disorders.
Métodos De Síntesis
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde, followed by a reductive amination reaction with piperazine. The final product is then purified through column chromatography to obtain pure 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been used in various scientific research studies due to its potential applications in the field of neuroscience. 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to have a high affinity for dopamine D2 receptors, making it a useful tool in the study of dopamine signaling pathways. 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has also been used to study the effects of dopamine receptor antagonists on the brain, and its potential role in the treatment of neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-16-7-6-15(17(13-16)23-2)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGNDQVWIIZEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)


![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)




![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)